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Dimetridazole Pharmacokinetic & Residue Data

Pigeons (Columba Broiler Chickens Laying Hens (Hy-line
Parameter L

livia) [1] (SanHuang) [2] Gray) [2]
Species & Homing pigeons Healthy chickens Healthy laying hens
Model

| Dosage & Regimen | IV: 20 mg Oral tablet: 20 mg/tablet Medicated water: 400 mg/L for 3 days | Oral via
feed: 500 mg/kg for 10 days | Oral via feed: 500 mg/kg for 10 days | | Half-Life (t1/2) | 3.9 hours (IV
administration) | Not specified | In eggs: DMZ: 0.45 days; HMMNI: 0.66 days | | Bioavailability | 83.8%
(fasted), reduced by 20% (fed) | Not reported | Not applicable | | Key Metabolite | (1-methyl-5-
nitroimidazol-2-yl) methanol | 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI) | 2-hydroxymethyl-1-
methyl-5-nitroimidazole (HMMNI) | | Tissue/Matrix Residues | Not the focus of the study | Highest residue
levels found in sebum (skin/fat). HMMNI concentration consistently higher than parent DMZ. | Residues
peak in eggs on the first day after drug withdrawal. | | Withdrawal Time | Not specified | 11 days (calculated

for muscle, liver, kidney, sebum) | 14 days (egg abandonment period) |

Detailed Experimental Protocols
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Here are the methodologies from the key studies that generated the data above.

Pigeon Study: Anti-trichomonal Efficacy & PK [1]

e Animal Model: Homing pigeons.

e Dosing Groups: Pigeons were divided into groups receiving dimetridazole via intravenous injection
(IV), prolonged-release oral tablet (in fasted and fed states), or medicated drinking water.

o Efficacy Endpoint: The success of a treatment regimen in suppressing a Trichomonas gallinae
infection was the primary measure of efficacy.

e PK Analysis: After IV administration, plasma concentration-time data was fitted to a one-
compartment open model to determine pharmacokinetic parameters like half-life. Bioavailability of the
oral tablet was calculated by comparing the area under the curve (AUC) to the IV route.

Chicken & Laying Hen Study: Residue Elimination [2]

¢ Animal Models:

o Broilers: 48 SanHuang chickens were fed a diet containing 500 mg/kg DMZ for 10 days.
Tissues (muscle, liver, kidney, sebum) were collected at eight time points after drug withdrawal.

o Laying Hens: 30 Hy-line Gray hens were fed the same medicated diet for 10 days. All eggs
were collected and analyzed for 25 days.

¢ Analytical Method:

o Technique: High-Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-
MS/MS).

o Analyte Extraction: Tissue and egg samples were homogenized and extracted with ethyl
acetate. The extracts were purified using liquid-liquid partitioning (n-hexane) and, for tissues,
solid-phase extraction (MCX column).

o Detection: The compounds were separated on a C18 column and detected using mass
spectrometry in multiple reaction monitoring (MRM) mode.

o Validation: The method was validated for linearity, accuracy, precision, and sensitivity (LOD:
0.5 ng/g, LOQ: 1.0 ng/g).

Metabolism and Mechanism of Action

Dimetridazole is a pro-drug that requires reductive activation of its nitro group to become toxic to anaerobic
cells [3]. The metabolic pathway differs between susceptible and resistant organisms, which is central to its

efficacy and resistance.
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Dimetridazole Activation in Susceptible vs. Resistant Cells [4] [3]

Research Considerations & New Applications

¢ Toxicity and Regulatory Status: DMZ and its metabolites have raised health concerns, with some
studies suggesting genotoxic and carcinogenic potential [2]. Consequently, its use in food-producing
animals is banned in many countries [2]. Residue studies are designed to ensure consumer safety,
with regulatory bodies often requiring that DMZ not be detected in animal foods [2].

¢ Emerging Research - Virulence Disarmament: A 2022 study discovered a novel repurposing
application for DMZ. It was found to inhibit the Quorum Sensing (QS) system in Pseudomonas
aeruginosa, a major antibiotic-resistant pathogen. DMZ significantly reduced the production of QS-
controlled virulence factors like proteases and pyocyanin, and it increased the bacterium's
susceptibility to traditional antibiotics [5].
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Novel Antivirulence Mechanism of Dimetridazole [5]

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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